molecular formula C4H10ClNO2 B554668 Sarcosine methyl ester hydrochloride CAS No. 13515-93-0

Sarcosine methyl ester hydrochloride

Cat. No.: B554668
CAS No.: 13515-93-0
M. Wt: 139.58 g/mol
InChI Key: HQZMRJBVCVYVQA-UHFFFAOYSA-N
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Preparation Methods

Sarcosine methyl ester hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of sarcosine with methanol in the presence of hydrochloric acid. This reaction produces sarcosine methyl ester, which is then converted to its hydrochloride salt by the addition of hydrochloric acid . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield of the final product .

Properties

IUPAC Name

methyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZMRJBVCVYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5473-12-1 (Parent)
Record name Sarcosine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5065518
Record name Methyl N-methylaminoacetate hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13515-93-0
Record name Glycine, N-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13515-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sarcosine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl N-methylaminoacetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-methylaminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488
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Record name SARCOSINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Sarcosine Methyl Ester Hydrochloride used in the synthesis of pharmaceuticals?

A1: this compound serves as a versatile building block in synthesizing various pharmaceutical compounds. For example, it plays a crucial role in creating the heterocyclic core of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID). [] Instead of using the more common this compound, researchers successfully synthesized the intermediate 4-hydroxy-2-methyl-2H-thieno-1,2-thiazine-3-carboxylate-1,1-dioxide by reacting 3-(chlorosulfonyl)-2-thiophenecarboxylate with glycine methyl ester hydrochloride, followed by condensation, cyclization, and N-methylation. [] This alternative approach highlights the adaptability of synthetic routes in pharmaceutical development.

Q2: Can this compound be used to study molecular recognition?

A2: Yes, this compound is a valuable tool for studying molecular recognition, specifically within the context of host-guest chemistry. Researchers investigated the binding affinity of fluorinated tetraphosphonate cavitands towards this compound using NMR titration experiments. [] The study demonstrated that a cavitand with a fluorine atom strategically placed on the para position of a diester phosphonate phenyl substituent exhibited a measurable downfield shift in the 19F NMR resonance upon complexation with the guest molecule. [] This shift signifies the presence of cation-dipole and hydrogen bonding interactions between the P=O bridges of the cavitand and this compound, offering valuable insights into the dynamics of molecular recognition events.

Q3: Beyond pharmaceuticals, are there other applications for this compound?

A3: While frequently employed in pharmaceutical synthesis, this compound's utility extends to other areas of chemistry. For instance, it's used in synthesizing [14C]-Tolrestat, a potent aldose reductase inhibitor. [] In this process, [14C]-labeled this compound is condensed with 6-methoxy-5-trifluoromethyl-[1–14C]-naphthoic acid, then converted to a thioamide and hydrolyzed to yield the final [14C]-Tolrestat product. [] This application underscores the compound's versatility beyond drug development.

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